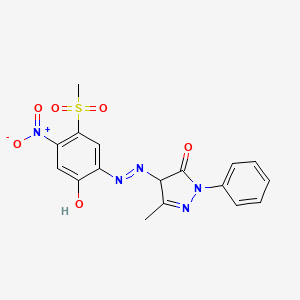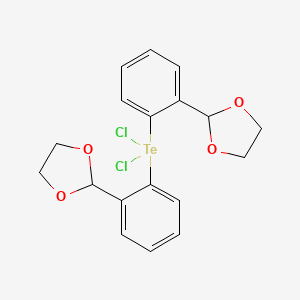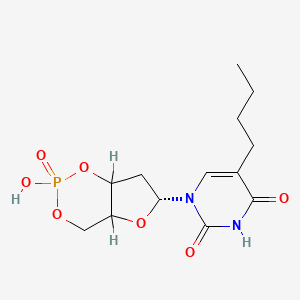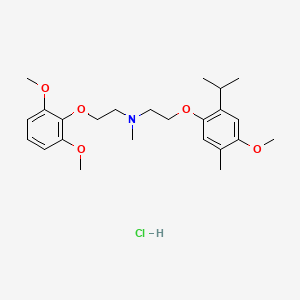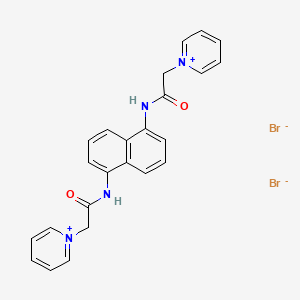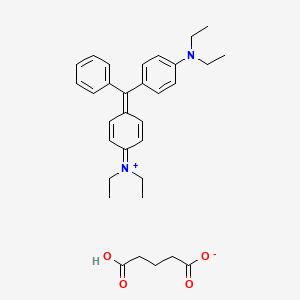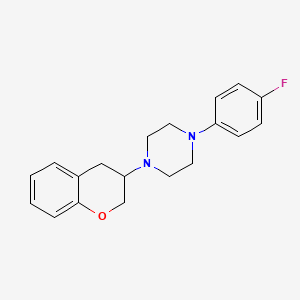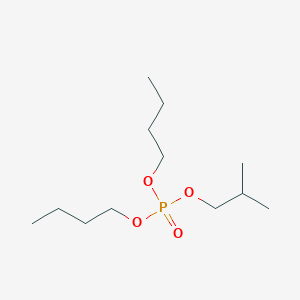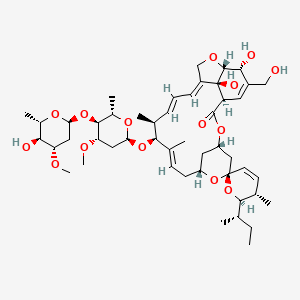
4a-Hydroxyavermectin B1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a-Hydroxyavermectin B1 is a derivative of the avermectin family, which are macrocyclic lactone compounds produced by the soil bacterium Streptomyces avermitilis. These compounds are known for their potent anthelmintic and insecticidal properties. This compound, in particular, has garnered attention due to its unique chemical structure and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4a-Hydroxyavermectin B1 typically involves the modification of avermectin B1a. The process includes hydroxylation at the 4a position. This can be achieved through various chemical reactions, including oxidation using specific reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is primarily carried out through fermentation processes using genetically engineered strains of Streptomyces avermitilis. These strains are optimized to produce higher yields of the desired compound by manipulating precursor supply genes and other biosynthetic pathways .
Análisis De Reacciones Químicas
Types of Reactions: 4a-Hydroxyavermectin B1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of double bonds to single bonds.
Substitution: Replacement of specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or specific oxidizing agents under controlled pH and temperature conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Various organic reagents depending on the desired substitution
Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, each with distinct biological activities .
Aplicaciones Científicas De Investigación
4a-Hydroxyavermectin B1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrocyclic lactones and their derivatives.
Biology: Investigated for its role in modulating biological pathways and interactions with cellular components.
Mecanismo De Acción
The mechanism of action of 4a-Hydroxyavermectin B1 involves its interaction with specific molecular targets, primarily glutamate-gated chloride channels in invertebrates. This interaction enhances the effects of glutamate, leading to an influx of chloride ions, hyperpolarization, and subsequent paralysis of the neuromuscular system in parasites. This mechanism is highly specific to invertebrates, making the compound safe for use in mammals .
Comparación Con Compuestos Similares
4a-Hydroxyavermectin B1 is compared with other similar compounds within the avermectin family, such as:
Ivermectin: A widely used anthelmintic with a similar mechanism of action but different structural modifications.
Selamectin: Another derivative with potent insecticidal properties.
Doramectin: Known for its efficacy in veterinary medicine
Uniqueness: this compound stands out due to its specific hydroxylation at the 4a position, which imparts unique biological activities and potential therapeutic applications .
Propiedades
Número CAS |
86629-72-3 |
|---|---|
Fórmula molecular |
C48H72O15 |
Peso molecular |
889.1 g/mol |
Nombre IUPAC |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22'-(hydroxymethyl)-3,11',13'-trimethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O15/c1-10-25(2)43-28(5)16-17-47(63-43)22-34-19-33(62-47)15-14-27(4)42(60-39-21-37(55-9)44(30(7)58-39)61-38-20-36(54-8)40(50)29(6)57-38)26(3)12-11-13-32-24-56-45-41(51)31(23-49)18-35(46(52)59-34)48(32,45)53/h11-14,16-18,25-26,28-30,33-45,49-51,53H,10,15,19-24H2,1-9H3/b12-11+,27-14+,32-13+/t25-,26-,28-,29-,30-,33+,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47+,48+/m0/s1 |
Clave InChI |
JHPQMIYGLDWIFR-DJWQYEELSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)CO)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
SMILES canónico |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)CO)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


